Androst-4-ene-3beta,17alpha-diol Androst-4-ene-3beta,17alpha-diol
Brand Name: Vulcanchem
CAS No.: 15216-04-3
VCID: VC20868708
InChI: InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1
SMILES: CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol

Androst-4-ene-3beta,17alpha-diol

CAS No.: 15216-04-3

Cat. No.: VC20868708

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Androst-4-ene-3beta,17alpha-diol - 15216-04-3

Specification

CAS No. 15216-04-3
Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
IUPAC Name (3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1
Standard InChI Key BTTWKVFKBPAFDK-SLMGBJJTSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C[C@H](CC[C@]34C)O
SMILES CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O
Canonical SMILES CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator